Cas no 1494858-13-7 (2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE)
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 2-chloro-4-(difluoromethoxy)-
- 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE
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- MDL: MFCD21102590
- Inchi: 1S/C7H4Cl2F2O3S/c8-5-3-4(14-7(10)11)1-2-6(5)15(9,12)13/h1-3,7H
- InChI Key: NLSFLSJIDQYZGS-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(OC(F)F)C=C1Cl
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-270746-0.05g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 0.05g |
$575.0 | 2023-09-11 | |
| Enamine | EN300-270746-0.1g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 0.1g |
$603.0 | 2023-09-11 | |
| Enamine | EN300-270746-0.25g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 0.25g |
$630.0 | 2023-09-11 | |
| Enamine | EN300-270746-0.5g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 0.5g |
$658.0 | 2023-09-11 | |
| Enamine | EN300-270746-1.0g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 1.0g |
$685.0 | 2023-03-01 | |
| Enamine | EN300-270746-2.5g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 2.5g |
$1343.0 | 2023-09-11 | |
| Enamine | EN300-270746-5.0g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 5.0g |
$1987.0 | 2023-03-01 | |
| Enamine | EN300-270746-10.0g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 10.0g |
$2946.0 | 2023-03-01 | |
| Enamine | EN300-270746-1g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 1g |
$685.0 | 2023-09-11 | |
| Enamine | EN300-270746-5g |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE |
1494858-13-7 | 95% | 5g |
$1987.0 | 2023-09-11 |
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE
Introduction to 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE (CAS No. 1494858-13-7)
2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE, identified by its CAS number 1494858-13-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic transformations. The presence of both chloro and difluoromethoxy substituents on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE contribute to its remarkable chemical behavior. The chloro group at the ortho position relative to the sulfonyl chloride functionality enhances electrophilic aromatic substitution reactions, while the difluoromethoxy group introduces electron-withdrawing effects that modulate reactivity. This balance of functional groups makes the compound an excellent candidate for constructing complex molecular architectures, particularly in drug discovery and development.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. The incorporation of fluorine atoms into pharmaceuticals has been shown to enhance binding affinity and selectivity at biological targets. 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE serves as a key building block in the synthesis of fluorinated sulfonamides, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling applications of 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE is in the development of novel sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been extensively studied for their therapeutic potential. The sulfonyl chloride moiety in this compound allows for facile introduction of sulfonamide linkages through nucleophilic substitution reactions, enabling the rapid construction of sulfonamide derivatives with tailored biological activities. Recent studies have demonstrated the efficacy of sulfonamide-based inhibitors in targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The reactivity of 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE also extends to cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The presence of both chloro and difluoromethoxy groups facilitates Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the integration of aryl units into larger molecular frameworks. These reactions are particularly valuable in constructing biaryl structures, which are prevalent in many biologically active compounds.
Advances in computational chemistry have further enhanced the utility of 2-CHLORO-4-(DIFLUOROMETHOXY)BENZENE-1-SULFONYL CHLORIDE by enabling predictive modeling of its reactivity and interaction with biological targets. Molecular docking studies have revealed that derivatives derived from this compound exhibit promising binding affinities to enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). These enzymes are critical targets in antifolate therapy and carbonic anhydrase inhibition, respectively.
The synthesis of 2-CHLORO-4-(DIFLUORMETHOXY)BENZENE-1-SULFONYL CHLORIDE itself is a testament to the progress in synthetic methodologies. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have streamlined its preparation, making it more accessible for industrial-scale applications. The efficiency and scalability of these synthetic routes have opened new avenues for drug discovery programs that rely on fluorinated sulfonyl chlorides as key intermediates.
In conclusion, 2-CHLORO-4-(DIFLUORMETHOXY)BENZENE-1-SULFONYL CHLORIDE (CAS No. 1494858-13-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for chemists working on novel drug candidates. As our understanding of fluorinated compounds continues to evolve, so too will the applications and importance of this remarkable chemical entity.
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